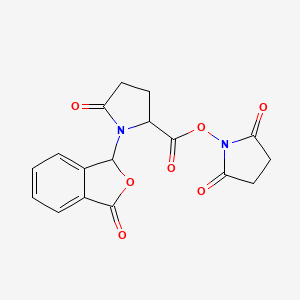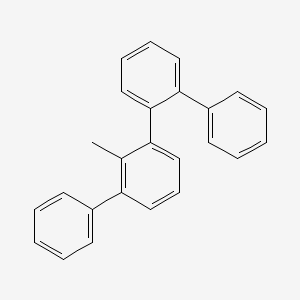
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by its complex structure, which includes multiple benzene rings. Aromatic hydrocarbons are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene typically involves electrophilic aromatic substitution reactions. These reactions are favored due to the stability of the aromatic ring and the ability to introduce various substituents onto the benzene ring. The general mechanism involves the formation of a sigma complex, followed by the removal of a proton to restore aromaticity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from simpler aromatic compounds. The use of catalysts and controlled reaction conditions is crucial to achieve high yields and purity. Common methods include Friedel-Crafts alkylation and acylation reactions, which are well-suited for introducing alkyl and acyl groups onto the benzene ring .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: Electrophilic aromatic substitution is the most common reaction, where an electrophile replaces a hydrogen atom on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used under acidic conditions to facilitate electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic rings allow for π-π interactions, which can influence the binding affinity and specificity of the compound. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Toluene: A methyl-substituted benzene, commonly used as a solvent and in the production of chemicals.
Xylene: A dimethyl-substituted benzene, used in the manufacture of polymers and as a solvent.
Uniqueness
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene is unique due to its complex structure, which includes multiple benzene rings and various substituents.
Properties
Molecular Formula |
C25H20 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-methyl-1-phenyl-3-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C25H20/c1-19-22(20-11-4-2-5-12-20)17-10-18-23(19)25-16-9-8-15-24(25)21-13-6-3-7-14-21/h2-18H,1H3 |
InChI Key |
SILNAIJSLSMJAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


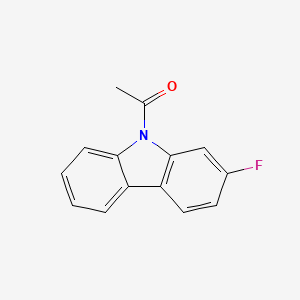
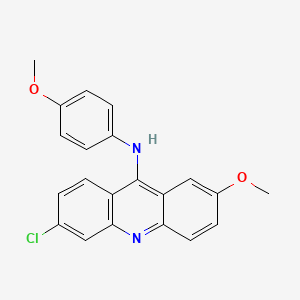
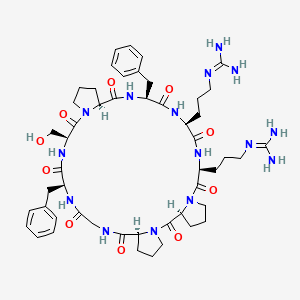
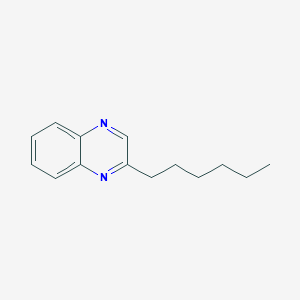

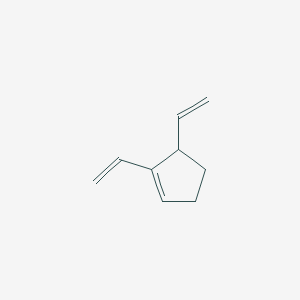
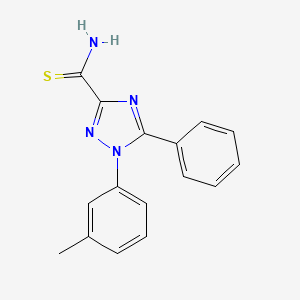
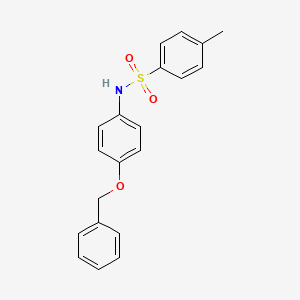
![1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane](/img/structure/B14137945.png)
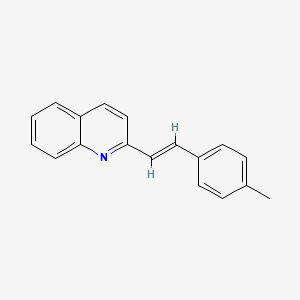
![5-hydrazinyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14137953.png)
![6,13-Bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B14137958.png)
